molecular formula C7H6N4O2 B13788176 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one CAS No. 847606-94-4

1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one

Cat. No.: B13788176
CAS No.: 847606-94-4
M. Wt: 178.15 g/mol
InChI Key: ITVRQZFGJAILLW-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one is a chemical compound with a unique structure that includes a tetrazole ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one typically involves the reaction of 4-hydroxybenzaldehyde with sodium azide and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-oxo-1,2-dihydro-5H-tetrazol-5-one.

    Reduction: Formation of 1-(4-hydroxyphenyl)-tetrahydrotetrazole.

    Substitution: Formation of various substituted tetrazoles depending on the reagent used.

Scientific Research Applications

1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

  • 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione
  • 4-Hydroxyphenylacetone
  • Ferulic Acid Derivatives

Comparison: 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one is unique due to its specific combination of a hydroxyphenyl group and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may share some functional groups but differ in their overall structure and reactivity.

Properties

CAS No.

847606-94-4

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-1H-tetrazol-5-one

InChI

InChI=1S/C7H6N4O2/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13)

InChI Key

ITVRQZFGJAILLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NN=N2)O

Origin of Product

United States

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